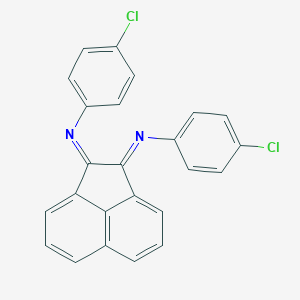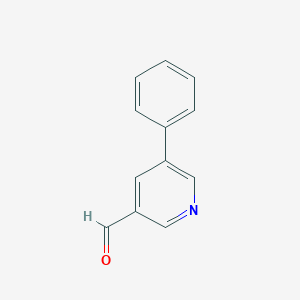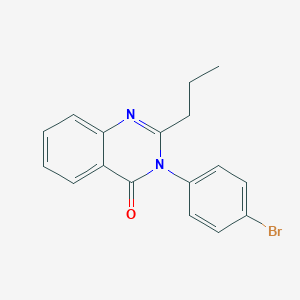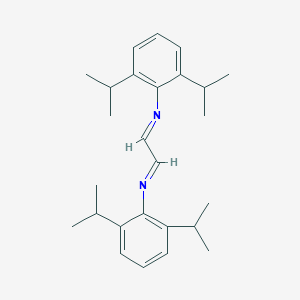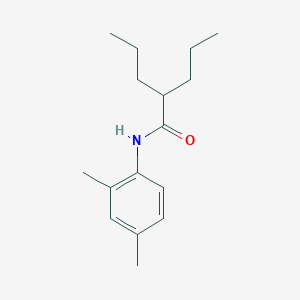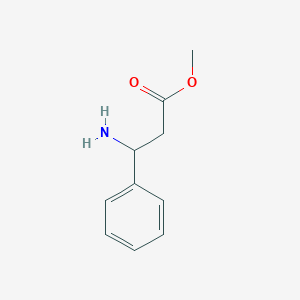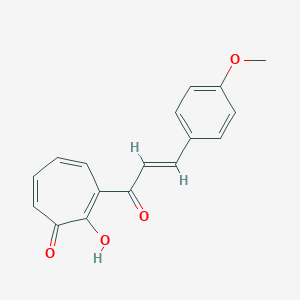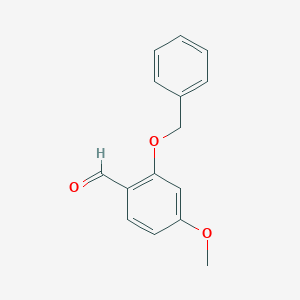
2-(Benzyloxy)-4-methoxybenzaldehyde
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Research
2-(Benzyloxy)-4-methoxybenzaldehyde is utilized in pharmaceutical research as an intermediate in the synthesis of various compounds. For example, it has been used in the synthesis of novel 2-substituted mercaptobenzimidazole derivatives with potential anti-ulcer and anti-microbial activity .
Chemical Synthesis
This compound serves as a reagent for the synthesis of multidentate chelating ligands and sequential polypeptides . It’s also used in preparing benzyl ethers and esters, showcasing its versatility as a chemical reagent .
Safety And Hazards
The safety data sheet for a related compound, Benzyl chloride, mentions that it is combustible, harmful if swallowed, toxic if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause genetic defects, may cause cancer, and may cause damage to organs .
Propiedades
IUPAC Name |
4-methoxy-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)15(9-14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXTICIDSITGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356215 | |
| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-4-methoxybenzaldehyde | |
CAS RN |
32884-23-4 | |
| Record name | 2-(benzyloxy)-4-methoxybenzenecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-(Benzyloxy)-4-methoxybenzaldehyde against cancer cells?
A: While the exact mechanism of action remains under investigation, research suggests that 2-(Benzyloxy)-4-methoxybenzaldehyde induces cell cycle arrest at the G2/M phase and triggers apoptosis in HL-60 cells []. This apoptotic activity is linked to the disruption of the mitochondrial membrane potential after 12 hours of treatment [].
Q2: How does the structure of 2-(Benzyloxy)-4-methoxybenzaldehyde relate to its anticancer activity?
A: Structure-activity relationship (SAR) studies revealed that the presence and position of substituents on the benzaldehyde ring significantly influence the anticancer activity []. Specifically, compounds with a benzyloxy group at the 2-position generally showed improved activity against HL-60 cells []. For instance, 2-(Benzyloxy)-4-methoxybenzaldehyde exhibited notable activity, while other derivatives like 2-Hydroxy-4-methoxybenzaldehyde displayed comparatively lower activity [, ]. This suggests that the benzyloxy group at the 2-position plays a crucial role in enhancing the anticancer potential of these benzaldehyde derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)


